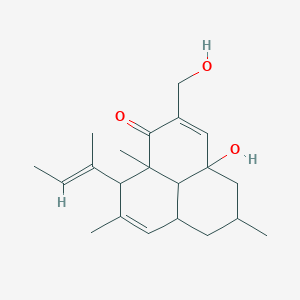

3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one

Vue d'ensemble

Description

CAY10755 est un métabolite fongique qui a été trouvé dans l'espèce Periconia macrospinosa. Il est connu pour son activité anticancéreuse et a montré des effets cytotoxiques sur diverses lignées de cellules cancéreuses, notamment A549, H116, PSN-1 et T98G .

Méthodes De Préparation

CAY10755 est généralement isolé de l'espèce fongique Periconia macrospinosa. Les voies de synthèse spécifiques et les conditions de réaction pour sa synthèse en laboratoire ne sont pas largement documentées. Le composé peut être dissous dans des solvants tels que le dichlorométhane, le diméthylsulfoxyde, l'éthanol et le méthanol .

Analyse Des Réactions Chimiques

CAY10755 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans CAY10755.

Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant les groupes hydroxyle et méthyle présents dans le composé.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

CAY10755 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé comme composé de référence dans diverses études chimiques.

Biologie : Le composé est étudié pour son activité biologique, en particulier ses effets cytotoxiques sur les cellules cancéreuses.

Médecine : CAY10755 est étudié pour son utilisation potentielle dans les thérapies anticancéreuses en raison de sa capacité à inhiber la croissance des cellules cancéreuses.

Mécanisme d'action

Le mécanisme par lequel CAY10755 exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour induire la mort cellulaire dans les cellules cancéreuses, bien que les cibles moléculaires et les voies exactes impliquées soient encore à l'étude .

Applications De Recherche Scientifique

Pharmacological Applications

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies revealed that it inhibits pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

Evidence suggests that this compound exhibits antimicrobial activity against various bacterial strains. A case study indicated its effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Biochemical Applications

Metabolic Studies

The compound has been identified in several plant species and is involved in metabolic pathways that produce secondary metabolites beneficial for human health. Its role in enhancing the biosynthesis of flavonoids and other phenolic compounds has been documented .

Natural Product Synthesis

Due to its unique structure, this compound serves as a precursor for synthesizing other biologically active natural products. Researchers have utilized it in synthetic pathways to create derivatives with enhanced biological activity .

Material Science Applications

Polymer Chemistry

Research has explored the use of this compound in polymer chemistry for creating biodegradable materials. Its incorporation into polymer matrices enhances mechanical properties while maintaining environmental sustainability .

Case Studies

Mécanisme D'action

The mechanism by which CAY10755 exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to induce cell death in cancer cells, although the exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

CAY10755 est unique en raison de sa structure spécifique et de son activité biologique. Des composés similaires comprennent d'autres métabolites fongiques ayant des propriétés anticancéreuses, telles que :

Phénaléno-ones : Ces composés partagent une structure centrale similaire et ont été étudiés pour leur activité antitumorale.

Autres métabolites fongiques : Composés isolés de diverses espèces fongiques qui présentent des effets cytotoxiques sur les cellules cancéreuses.

Activité Biologique

The compound 3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H-phenalen-1-one is a complex organic molecule that belongs to the class of phenalenones. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈O₂

- Molecular Weight : 230.3022 g/mol

The compound features multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and a methylated propenyl group suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that phenalenone derivatives exhibit significant antitumor properties. The specific compound has been studied for its ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by triggering apoptotic pathways.

Case Study: Apoptosis Induction

In a study involving phenalenone derivatives, it was found that these compounds could significantly induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death rates in treated cells compared to controls .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound may also exhibit anti-inflammatory effects. Research on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory activity is hypothesized to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. By blocking this pathway, the compound may reduce the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Antioxidant Activity

The antioxidant potential of phenalenone derivatives has been explored in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Summary of Biological Activities

| Activity | Description | Mechanism |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Activation of caspases; modulation of Bcl-2 proteins |

| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production | Inhibition of NF-kB signaling |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | Direct free radical scavenging |

Research Findings

Numerous studies have contributed to our understanding of the biological activities associated with this compound:

- Antitumor Efficacy : In vitro studies have demonstrated that derivatives similar to this compound can inhibit tumor growth in breast cancer models by inducing apoptosis and inhibiting colony formation .

- Mechanistic Insights : Research has indicated that structural modifications can enhance the bioactivity of phenalenone derivatives through increased electrophilicity at key reactive sites .

- Potential Therapeutic Applications : Given its diverse biological activities, this compound may have therapeutic applications in treating cancer and inflammatory diseases.

Propriétés

IUPAC Name |

9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-6-13(3)17-14(4)8-15-7-12(2)9-21(24)10-16(11-22)19(23)20(17,5)18(15)21/h6,8,10,12,15,17-18,22,24H,7,9,11H2,1-5H3/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELOOUDIAASGHM-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.